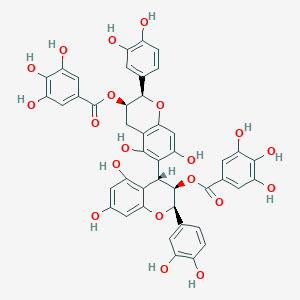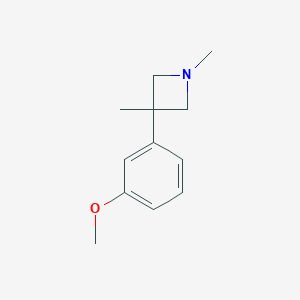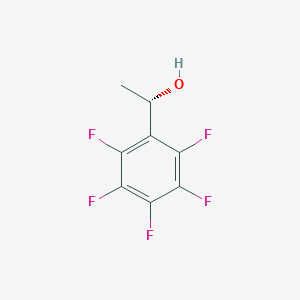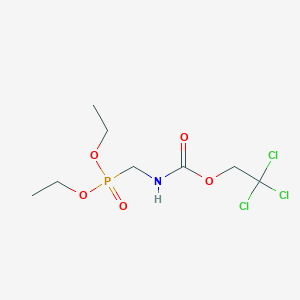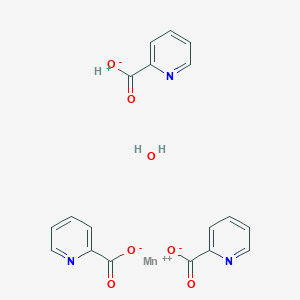
Tris(picolinato)manganese(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(picolinato)manganese(II), also known as MnTMPyP, is a coordination compound of manganese that has gained significant attention in scientific research due to its unique properties. It is a redox-active compound that exhibits both antioxidant and pro-oxidant properties, making it an intriguing molecule for studying oxidative stress and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of tris(picolinato)manganese(II) involves its ability to interact with ROS and other redox-active molecules. As an antioxidant, the compound can scavenge ROS and prevent oxidative damage to biological systems. It can also inhibit the activity of enzymes involved in ROS production, thereby reducing oxidative stress. As a pro-oxidant, tris(picolinato)manganese(II) can induce oxidative stress in cancer cells and trigger cell death. The compound has also been shown to interact with DNA and RNA, potentially leading to DNA damage and altered gene expression.
Biochemical and Physiological Effects
Tris(picolinato)manganese(II) has been shown to have a variety of biochemical and physiological effects. As an antioxidant, it can protect cells from oxidative damage and reduce inflammation. It has also been shown to have neuroprotective properties, potentially reducing the risk of neurodegenerative diseases. As a pro-oxidant, tris(picolinato)manganese(II) can induce apoptosis in cancer cells and inhibit tumor growth. The compound has also been shown to have anti-inflammatory properties, potentially reducing the risk of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tris(picolinato)manganese(II) in lab experiments is its redox activity, which makes it a versatile molecule for studying oxidative stress and its effects on biological systems. The compound is also relatively stable and easy to synthesize. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the compound can be toxic at high concentrations, requiring careful handling and disposal.
Direcciones Futuras
There are several future directions for tris(picolinato)manganese(II) research. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action in cancer cells. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine its ability to prevent or delay the onset of neurodegenerative diseases. In addition, the compound's interactions with DNA and RNA warrant further investigation, as they may have implications for its use in gene therapy.
Métodos De Síntesis
Tris(picolinato)manganese(II) can be synthesized by reacting manganese(II) acetate with three equivalents of 2-picolinic acid in the presence of a base such as sodium hydroxide. The resulting compound is a red powder that is sparingly soluble in water.
Aplicaciones Científicas De Investigación
Tris(picolinato)manganese(II) has been widely used in scientific research due to its unique properties. It has been shown to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and preventing oxidative damage to biological systems. On the other hand, it can also act as a pro-oxidant by generating ROS and inducing oxidative stress in cancer cells, making it a potential anticancer agent. The compound has also been studied for its ability to inhibit the activity of certain enzymes such as xanthine oxidase and NADPH oxidase, which are involved in the production of ROS. In addition, tris(picolinato)manganese(II) has been used as a redox indicator in electrochemical studies.
Propiedades
Número CAS |
102806-99-5 |
|---|---|
Fórmula molecular |
C18H15MnN3O7 |
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
hydron;manganese(2+);pyridine-2-carboxylate;hydrate |
InChI |
InChI=1S/3C6H5NO2.Mn.H2O/c3*8-6(9)5-3-1-2-4-7-5;;/h3*1-4H,(H,8,9);;1H2/q;;;+2;/p-2 |
Clave InChI |
BYNBMFFLXPANCV-UHFFFAOYSA-L |
SMILES |
[H+].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].O.[Mn+2] |
SMILES canónico |
[H+].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].O.[Mn+2] |
Sinónimos |
TP Mn tris(picolinato)manganese(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)

